

Spectroscopic Characterization of 3-bromo-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-bromo-6-nitro-1H-indazole**

Cat. No.: **B1268602**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-bromo-6-nitro-1H-indazole**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, derived from the analysis of structurally related molecules, and detailed, generalized experimental protocols for acquiring such data. This document serves as a valuable resource for the synthesis, identification, and quality control of **3-bromo-6-nitro-1H-indazole** in research and development settings.

Molecular Structure and Properties

3-bromo-6-nitro-1H-indazole is a heterocyclic aromatic compound with the chemical formula $C_7H_4BrN_3O_2$ and a molecular weight of 242.03 g/mol .^[1] Its structure, featuring a fused pyrazole and benzene ring system with bromo and nitro substituents, makes it a valuable scaffold in medicinal chemistry. The precise characterization of this molecule is paramount for its application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-bromo-6-nitro-1H-indazole**. These predictions are based on the known spectral properties of indazole derivatives, including various bromo- and nitro-substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data for **3-bromo-6-nitro-1H-indazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5 - 14.5	br s	1H	N-H
~8.60	d	1H	H-7
~8.10	dd	1H	H-5
~7.85	d	1H	H-4

Note: Spectra are predicted for a DMSO-d₆ solvent. The N-H proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration. Coupling constants are expected to be in the typical range for aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for **3-bromo-6-nitro-1H-indazole**

Chemical Shift (δ , ppm)	Assignment
~147.0	C-6
~141.5	C-7a
~128.0	C-3
~124.5	C-5
~122.0	C-3a
~118.0	C-4
~108.0	C-7

Note: Predicted chemical shifts are based on data from related nitro- and bromo-substituted indazoles.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for **3-bromo-6-nitro-1H-indazole** are listed below.

Table 3: Predicted IR Absorption Bands for **3-bromo-6-nitro-1H-indazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H stretch
1620 - 1600	Medium	C=C aromatic stretch
1530 - 1510	Strong	Asymmetric NO ₂ stretch
1350 - 1330	Strong	Symmetric NO ₂ stretch
850 - 800	Strong	C-N stretch
700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **3-bromo-6-nitro-1H-indazole**

m/z	Relative Intensity (%)	Assignment
241/243	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
195/197	Medium	[M-NO ₂] ⁺
162	Medium	[M-Br] ⁺
116	Medium	[M-Br-NO ₂] ⁺

Note: The molecular ion will appear as a doublet with an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Visible Absorption Data for **3-bromo-6-nitro-1H-indazole**

λ_{max} (nm)	Solvent
~280, ~350	Ethanol or Methanol

Note: The presence of the nitro group and the extended aromatic system is expected to result in absorptions in the UV region.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-bromo-6-nitro-1H-indazole**.

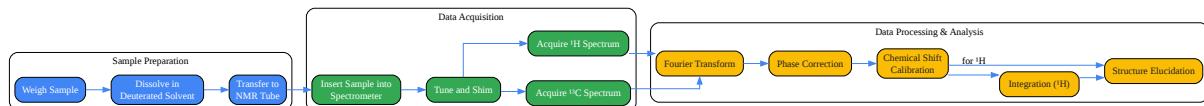
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe.


- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for all carbon signals.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH , CH_2 , and CH_3 groups.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.

[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow

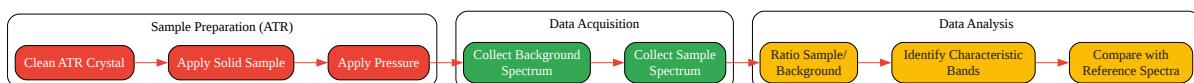
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-bromo-6-nitro-1H-indazole**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.


Data Acquisition:

- Record the background spectrum of the empty ATR crystal.
- Record the sample spectrum, typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

- The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=C, NO₂, C-Br).
- Compare the obtained spectrum with reference spectra of similar compounds if available.

[Click to download full resolution via product page](#)

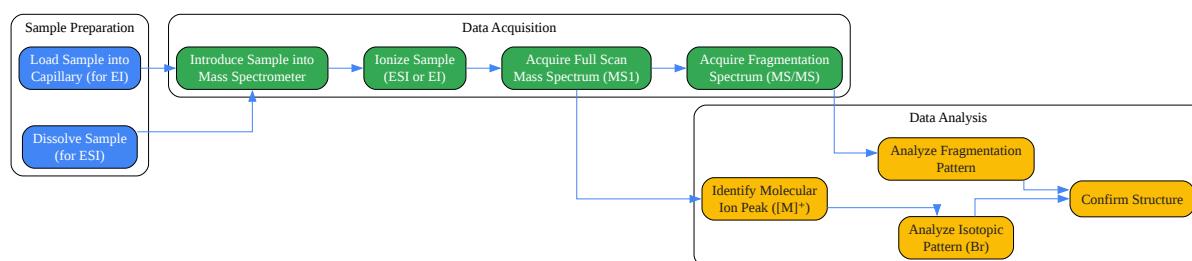
FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-bromo-6-nitro-1H-indazole**.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:


- For ESI-MS, dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.
- For EI-MS with a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

- Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
- For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine.
- Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO_2 , Br) and fragment ions, which can provide structural information.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-bromo-6-nitro-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268602#spectroscopic-characterization-of-3-bromo-6-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com